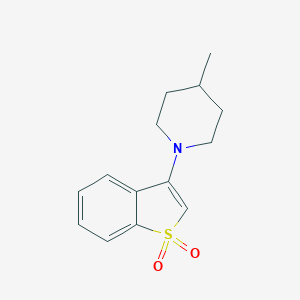![molecular formula C11H8Cl2N2O4S B249442 ({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid CAS No. 79685-88-4](/img/structure/B249442.png)
({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid, commonly known as DOX, is a synthetic compound that has been studied for its potential use in scientific research. DOX is a member of the oxadiazole family of compounds and has shown promising results in various research studies. In
Mécanisme D'action
The mechanism of action of DOX involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. DOX has been shown to inhibit DNA synthesis and induce DNA damage, leading to cell cycle arrest and apoptosis. DOX has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
DOX has been shown to have various biochemical and physiological effects. In vitro studies have shown that DOX can inhibit the growth of cancer cells and induce apoptosis. DOX has also been shown to inhibit the growth of parasitic organisms, such as Plasmodium falciparum and Leishmania donovani. In vivo studies have shown that DOX can reduce tumor growth in animal models and improve survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DOX in scientific research is its high purity and yield. DOX can be synthesized in large quantities, making it a viable compound for large-scale experiments. However, one of the limitations of using DOX is its potential toxicity. DOX has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DOX. One area of interest is in the development of new cancer therapies using DOX. Researchers are exploring the use of DOX in combination with other drugs to enhance its effectiveness and reduce its toxicity. Another area of interest is in the development of new antiparasitic drugs using DOX. Researchers are exploring the use of DOX in combination with other drugs to improve its efficacy against parasitic infections. Overall, DOX has shown promising results in various research studies and has the potential to be a valuable compound for scientific research.
Méthodes De Synthèse
The synthesis of DOX involves the reaction of 2,4-dichlorophenol with thiosemicarbazide to form 5-(2,4-dichlorophenoxy)methyl-1,3,4-oxadiazol-2-thiol. This intermediate is then reacted with chloroacetic acid to produce DOX. The synthesis of DOX has been optimized to produce high yields and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
DOX has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. DOX has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. DOX has also been studied for its potential use in the treatment of parasitic infections, such as malaria and leishmaniasis.
Propriétés
Numéro CAS |
79685-88-4 |
|---|---|
Nom du produit |
({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid |
Formule moléculaire |
C11H8Cl2N2O4S |
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C11H8Cl2N2O4S/c12-6-1-2-8(7(13)3-6)18-4-9-14-15-11(19-9)20-5-10(16)17/h1-3H,4-5H2,(H,16,17) |
Clé InChI |
FFCADKCPKNDIHY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NN=C(O2)SCC(=O)O |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCC2=NN=C(O2)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B249365.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B249367.png)
![N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide](/img/structure/B249368.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B249370.png)

![2-[(4-methylphenyl)sulfonyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B249374.png)
![2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249379.png)
![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)
![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)

![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)

